7-Chloro-3-propylquinolin-2-amine
Description
Properties
CAS No. |
948294-11-9 |
|---|---|
Molecular Formula |
C12H13ClN2 |
Molecular Weight |
220.70 g/mol |
IUPAC Name |
7-chloro-3-propylquinolin-2-amine |
InChI |
InChI=1S/C12H13ClN2/c1-2-3-9-6-8-4-5-10(13)7-11(8)15-12(9)14/h4-7H,2-3H2,1H3,(H2,14,15) |
InChI Key |
DKKNWJTZWZHXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=C(C=CC2=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Vilsmeier Reagent-Mediated Cyclization
The quinoline core of 7-chloro-3-propylquinolin-2-amine is often constructed via cyclization reactions. A patent by HU212967B describes a method starting with N-(3-chlorophenyl)-3-amino-2-butenoic acid ester, which undergoes cyclization using a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride). This reaction proceeds at 75–80°C in halogenated hydrocarbon solvents, yielding 2-methyl-7-chloroquinoline-3-carboxylic acid ester.
The ester intermediate is hydrolyzed in hot sodium hydroxide to form the corresponding carboxylic acid, which undergoes thermal decarboxylation at its melting point (195–198°C) to produce 2-methyl-7-chloroquinoline. While this method focuses on methyl substitution, analogous routes could introduce a propyl group by modifying the starting ester’s alkyl chain.
Skraup and Doebner-von Miller Modifications
Although not directly cited in the provided sources, classical methods like the Skraup reaction—which involves condensing aniline derivatives with glycerol and sulfuric acid—are foundational for quinoline synthesis. For this compound, chlorination at the 7-position and propyl group introduction at the 3-position would require post-cyclization functionalization.
Modern Functionalization Strategies
Nucleophilic Substitution for Propyl Group Introduction
A study published in PMC demonstrates the synthesis of quinoline derivatives via amine-quinoline fusion. Starting with Boc/Cbz-protected α-amino acids, the protocol involves:
- Reduction to amino alcohols using mixed-anhydride protocols.
- Mesylation with methanesulfonyl chloride to activate the alcohol for nucleophilic substitution.
- Reaction with N-methylpiperazine to introduce the amine side chain.
- Deprotection of Boc/Cbz groups using HCl or catalytic hydrogenation.
- Fusion with 4,7-dichloroquinoline in phenol at elevated temperatures to form the quinoline-2-amine structure.
For this compound, substituting N-methylpiperazine with propylamine during the nucleophilic substitution step would install the 3-propyl group. This approach offers modularity, enabling side chain diversification without altering the quinoline core.
Direct Propylation via Alkylation
Propyl groups can also be introduced through Friedel-Crafts alkylation or transition metal-catalyzed coupling. For example, palladium-catalyzed cross-coupling between 7-chloroquinolin-2-amine and propyl halides could achieve 3-propyl substitution. However, regioselectivity challenges necessitate careful optimization of catalysts and ligands.
Industrial-Scale Production and Green Chemistry
Hydrolysis-Decarboxylation Optimization
The patent method’s hydrolysis step uses hot aqueous sodium hydroxide (105–110°C) to convert esters to carboxylic acids, followed by decarboxylation at high temperatures. Industrial adaptations employ continuous flow reactors to enhance yield (reported up to 65.5%) and reduce energy consumption.
Solvent-Free Cyclization
Recent trends favor solvent-free conditions to minimize waste. The Vilsmeier cyclization described in HU212967B can be performed in excess reagent without solvents, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
Critical Reaction Parameters and Conditions
Temperature and Solvent Effects
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-propylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-Chloro-3-propylquinolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial, antimalarial, and anticancer activities.
Medicine: It is investigated for its potential use in treating diseases such as malaria and cancer.
Mechanism of Action
The mechanism of action of 7-Chloro-3-propylquinolin-2-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, in antimalarial activity, quinoline derivatives inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin, leading to the accumulation of toxic heme and parasite death . In anticancer activity, the compound may interfere with DNA replication and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
The substituent positions (chlorine, alkyl/aryl groups, and amine) significantly influence the physicochemical and biological properties of quinoline derivatives. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
- Substituent Position: The position of the amine group (C2 vs. C3/C4) alters electronic distribution, affecting binding to biological targets.
- Alkyl vs. Aryl Groups: Propyl (C3H7) in this compound offers moderate hydrophobicity, balancing solubility and bioavailability. In contrast, phenyl groups (e.g., ) increase steric bulk and lipophilicity, which may improve tissue penetration but complicate synthesis.
- Biological Activity : Piperidine-containing derivatives (e.g., ) show potent antitumor activity, likely due to improved interactions with cellular targets like kinases or DNA. Propyl-substituted compounds may exhibit similar mechanisms but require empirical validation.
Biological Activity
7-Chloro-3-propylquinolin-2-amine (CAS No. 948294-11-9) is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antimalarial, and anticancer properties, along with its mechanism of action and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClN2 |
| Molecular Weight | 220.70 g/mol |
| IUPAC Name | This compound |
| InChI Key | DKKNWJTZWZHXBM-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibits significant activity against Gram-positive bacteria and has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains. The introduction of halogen atoms, such as chlorine, into the molecular structure enhances antibacterial properties, making it a promising candidate for further development in antibacterial therapies .
Antimalarial Activity
The compound's antimalarial properties arise from its ability to inhibit heme polymerase in malaria parasites. This inhibition prevents the conversion of toxic heme into hemozoin, leading to the accumulation of toxic heme within the parasite and ultimately causing its death. The antimalarial activity of quinoline derivatives has been well-documented, with this compound showing potential comparable to established treatments like chloroquine .
Anticancer Activity
Preliminary investigations into the anticancer effects of this compound indicate that it may possess cytotoxic properties against various cancer cell lines. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells, although specific mechanisms for this compound remain to be fully elucidated. Its structural features may contribute to interactions with key molecular targets involved in cancer progression .
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. For instance:
- Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Antimalarial Mechanism : Inhibition of heme polymerase leads to toxic accumulation of heme within the parasite.
- Anticancer Mechanism : Induction of apoptosis via modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- Antibacterial Efficacy : A study evaluated various derivatives of quinoline for their antibacterial activity against MRSA and found that compounds with similar structures to this compound exhibited submicromolar activity, indicating strong potential for therapeutic use .
- Antimalarial Assessment : In vitro assays demonstrated that this compound effectively inhibited Plasmodium falciparum growth at low concentrations, supporting its potential as a lead compound in antimalarial drug development .
- Cytotoxicity Tests : In vitro studies on human cancer cell lines revealed that this compound induced significant cytotoxic effects while showing minimal toxicity to normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Chloro-3-propylquinolin-2-amine, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : The synthesis of quinoline derivatives often involves nucleophilic substitution or reductive amination. For analogs like 7-chloroquinoline compounds, a stepwise approach is recommended:
Quinoline Core Formation : Use Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) to introduce formyl/acetyl groups at the 3-position of the quinoline scaffold, as demonstrated in similar systems .
Propylamine Introduction : Employ alkylation or Mitsunobu reactions to attach the propylamine group. For steric hindrance mitigation, use anhydrous dichloromethane (DCM) under nitrogen with triethylamine as a base, followed by controlled addition of methanesulfonyl chloride at 0°C to avoid side reactions .
Purification : Optimize via recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, 40:60 ethyl acetate/hexane) to achieve ≥95% HPLC purity .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR Analysis : Confirm substitution patterns via H and C NMR. For example, the 7-chloro substituent typically causes deshielding of adjacent protons (δ ~8.5 ppm for quinoline H-8) .
- X-ray Crystallography : Resolve dihedral angles and intermolecular interactions (e.g., N–H⋯N hydrogen bonds, π-π stacking with centroid distances ~3.94 Å) to validate stereochemistry and packing behavior .
- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (expected ~224.69 g/mol for CHClN) and rule out byproducts .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies in bioactivity data often arise from structural variations or assay conditions. To address this:
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., propyl vs. benzyl groups at position 3) on target binding using molecular docking. For example, bulkier groups may enhance antimalarial activity but reduce solubility .
Assay Standardization : Replicate studies under uniform conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., Plasmodium falciparum 3D7 for antimalarial testing) .
Meta-Analysis : Cross-reference published IC values with physicochemical properties (logP, polar surface area) to identify outliers .
Q. How can crystallographic data inform the design of this compound derivatives with enhanced stability?
- Methodological Answer : Leverage X-ray-derived parameters:
Intermolecular Interactions : Design derivatives with stronger hydrogen-bond donors (e.g., –NH at position 2) to stabilize dimers via N–H⋯N bonds, as seen in related quinolines .
Packing Efficiency : Introduce planar substituents (e.g., methyl at position 6) to enhance π-π stacking, reducing hygroscopicity and improving shelf life .
Thermal Analysis : Perform DSC/TGA to correlate crystal lattice energy with melting points (~200–250°C for similar compounds) .
Q. What in silico and in vitro approaches are recommended for elucidating the mechanism of action of this compound?
- Methodological Answer : A multi-tiered workflow is advised:
Molecular Dynamics Simulations : Model interactions with putative targets (e.g., PI3Kδ for anti-inflammatory activity) using AMBER or GROMACS. Focus on binding free energy (ΔG) calculations .
Enzymatic Assays : Test inhibition of key enzymes (e.g., β-hematin for antimalarial activity) via UV-Vis spectroscopy, using chloroquine as a positive control .
Cellular Uptake Studies : Quantify intracellular accumulation via LC-MS in HEK293 cells, adjusting media pH to mimic lysosomal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
